Hexakis-6-Iodo-6-Deoxy-alpha-Cyclodextrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

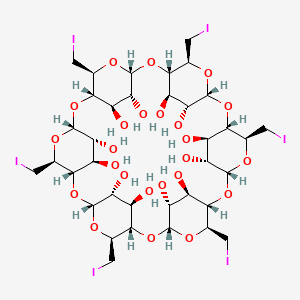

Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin is a chemically modified cyclodextrin, where six iodine atoms replace the hydroxyl groups at the sixth position of the glucose units in the α-cyclodextrin molecule. This modification enhances its utility in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin typically involves the iodination of α-cyclodextrin. One common method includes dissolving α-cyclodextrin in a solvent like dimethylformamide (DMF) and adding sodium iodide (NaI) and iodine (I2). The reaction is carried out under reflux conditions, usually at elevated temperatures, to facilitate the substitution of hydroxyl groups with iodine atoms .

Industrial Production Methods

Industrial production of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as azides, to form azido derivatives.

Reduction Reactions: The compound can be reduced to form deiodinated cyclodextrins.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Sodium azide (NaN3) in DMF at elevated temperatures (e.g., 60°C) is commonly used for azide substitution.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used for deiodination.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed under controlled conditions.

Major Products

Azido Derivatives: Formed from substitution reactions with azides.

Deiodinated Cyclodextrins: Resulting from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin has a wide range of applications in various fields:

Wirkmechanismus

The mechanism of action of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin primarily involves its ability to form inclusion complexes with various guest molecules. The iodine atoms enhance its binding affinity and selectivity for specific molecules, making it useful in applications like drug delivery and molecular recognition . The molecular targets and pathways involved depend on the specific guest molecules and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Heptakis(6-Iodo-6-Deoxy)-β-Cyclodextrin: Similar structure but with seven glucose units, offering different inclusion properties.

Hexakis(6-Azido-6-Deoxy)-α-Cyclodextrin: Azido derivative with different reactivity and applications.

Uniqueness

Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin is unique due to its specific iodine substitution, which imparts distinct chemical properties and reactivity. Its ability to form stable inclusion complexes with a variety of guest molecules makes it particularly valuable in research and industrial applications .

Eigenschaften

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54I6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULWFJRVJSIAHC-RWMJIURBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CI)CI)CI)CI)CI)O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CI)CI)CI)CI)CI)O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54I6O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1632.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

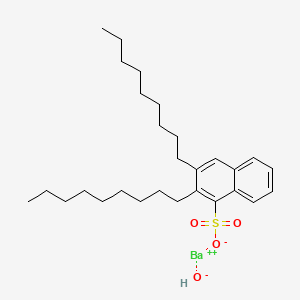

Q1: What is the role of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin in enhancing the drug loading capacity of the Barium Sulfate coating for bone cements?

A1: Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin (I-CD) is a cyclic oligosaccharide with a hydrophobic cavity. This cavity enables I-CD to encapsulate drug molecules through non-covalent interactions, enhancing the drug loading capacity of the porous Barium Sulfate microparticles. [] This encapsulation process is particularly beneficial for sensitive drugs like proteins, offering protection and controlled release capabilities. The study by demonstrates that incorporating I-CD onto the Barium Sulfate microparticles, alongside polydopamine (PDA), significantly enhances the loading and release profile of drugs.

Q2: How does the inclusion of I-CD in the coating affect the radiopacity of the bone cement?

A2: The presence of iodine atoms in I-CD contributes to the overall radiopacity of the multifunctional coating. [] While Barium (Ba) in Barium Sulfate is the primary radiopaque agent, the added iodine from I-CD further enhances the visibility of the bone cement under X-ray imaging. This improved radiopacity can be crucial for surgeons during surgical procedures, allowing for better visualization and placement of the bone cement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/new.no-structure.jpg)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(9R)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B594798.png)